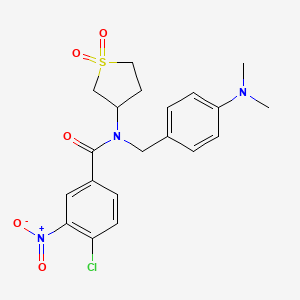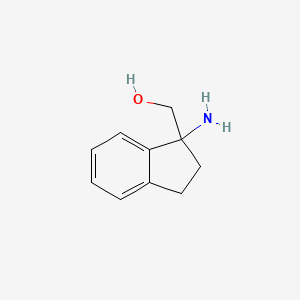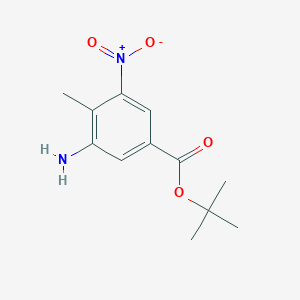
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various thiazole and pyridine derivatives has been explored in the provided studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds were synthesized and screened for their biological activities . Additionally, the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide was described, highlighting the use of chiral (phenyl)ethylamines for reductive amination .
Molecular Structure Analysis
Crystallographic and spectroscopic techniques were employed to determine the molecular structures of the synthesized compounds. X-ray single-crystal diffraction was used to determine the positions of atoms, bond lengths, angles, and dihedral angles in the synthesized benzamide derivatives and their copper(II) complexes . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NOESY experiments, was utilized to investigate the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides . Density Functional Theory (DFT) calculations were performed to compare the molecular structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide with its crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include ring closure reactions, the Suzuki reaction, hydrolysis, amidation , and the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride . The formation of copper(II) complexes also involved coordination chemistry, where the derivative ligands coordinated to the copper(II) ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and biological activities. For example, the cytotoxic activity of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, demonstrating significant cytotoxicity . The antibacterial, antifungal, and anti-inflammatory activities of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds were assessed, with some compounds showing broad-spectrum antimicrobial activity and significant anti-inflammatory activity . The antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated using the passive cutaneous anaphylaxis assay .
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Organic Chemistry and Biological Applications
Heterocyclic compounds, including thiazoles, are pivotal in organic chemistry and have widespread applications in biological systems. They serve as core units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, which makes them suitable for sensing applications. Moreover, these compounds exhibit a variety of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).
Role in Drug Discovery and Medicinal Chemistry
Pyrrolidine, a core component of N-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide, is extensively used in medicinal chemistry to develop treatments for various diseases. Its significance is underscored by its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to its non-planarity. This review emphasizes the importance of the pyrrolidine ring in the synthesis of biologically active compounds, underscoring its utility in drug discovery (Li Petri et al., 2021).
Antitubercular Activity
Thiazole derivatives are investigated for their potential antitubercular activity, highlighting the importance of such structures in combating tuberculosis. The study reveals that specific modifications to the isoniazid structure, incorporating thiazole units, can lead to compounds with significant in vitro efficacy against M. tuberculosis. This illustrates the potential of thiazole derivatives, including those related to this compound, in the development of new antitubercular agents (Asif, 2014).
Synthesis and Transformation of Heterocyclic Compounds
Research on the synthesis and transformation of heterocyclic compounds, including thiazole derivatives, is vital for the development of new pharmaceuticals and materials. These studies provide insights into the chemical and biological properties of such compounds, including their potential as antitumor, antibacterial, and antiviral agents. The versatility of thiazole derivatives in synthetic chemistry underscores the potential applications of this compound in various research domains (Abdurakhmanova et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for “N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Mecanismo De Acción
Target of Action
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a complex compound that interacts with various targets in the body. Compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets, including pi3k and hdac .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different physiological changes . For instance, some thiazole derivatives have been found to inhibit the transmission of nociceptive signals from the peripheral to the central nervous system (CNS), providing a new strategy for pain relief .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the PI3K pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJCHIIXBJAGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)










![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
